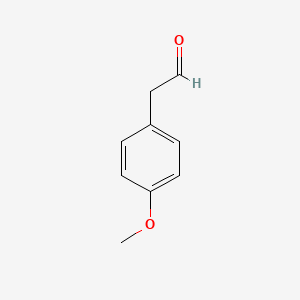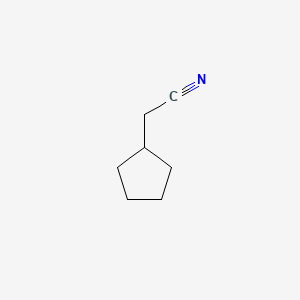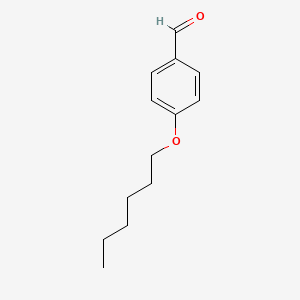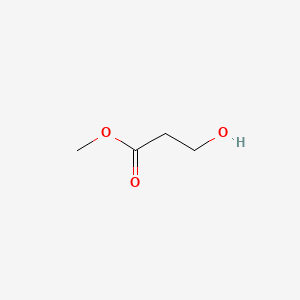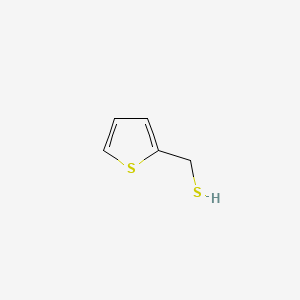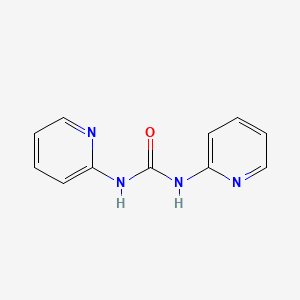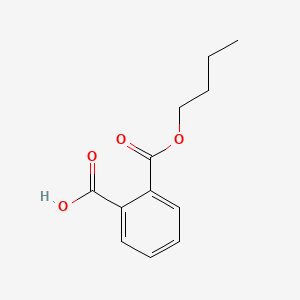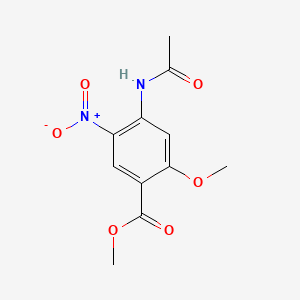
3-(3-Acetoxybenzoyl)-5-bromopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Acetoxybenzoyl)-5-bromopyridine is an organic compound that features a pyridine ring substituted with a bromine atom and a benzoyl group that is further acetylated. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetoxybenzoyl)-5-bromopyridine typically involves the following steps:
Acetylation of 3-hydroxybenzoic acid: This step involves reacting 3-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid to form 3-acetoxybenzoic acid.
Formation of 3-acetoxybenzoyl chloride: The 3-acetoxybenzoic acid is then reacted with thionyl chloride in a solvent like toluene to form 3-acetoxybenzoyl chloride.
Coupling with 5-bromopyridine: Finally, the 3-acetoxybenzoyl chloride is reacted with 5-bromopyridine under suitable conditions to form this compound.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(3-Acetoxybenzoyl)-5-bromopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.
Oxidation and Reduction: The benzoyl group can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major product is 3-(3-Hydroxybenzoyl)-5-bromopyridine.
Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents used.
科学研究应用
3-(3-Acetoxybenzoyl)-5-bromopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 3-(3-Acetoxybenzoyl)-5-bromopyridine depends on its specific application. In biochemical contexts, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(3-Acetoxybenzoyl)-2-chloropyridine
- 3-(3-Acetoxybenzoyl)-4-methylpyridine
- 3-(3-Acetoxybenzoyl)-5-fluoropyridine
Uniqueness
3-(3-Acetoxybenzoyl)-5-bromopyridine is unique due to the presence of the bromine atom on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where such reactivity is desired.
属性
IUPAC Name |
[3-(5-bromopyridine-3-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-9(17)19-13-4-2-3-10(6-13)14(18)11-5-12(15)8-16-7-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSMIMIAHKNUMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642188 |
Source


|
| Record name | 3-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-29-5 |
Source


|
| Record name | [3-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
